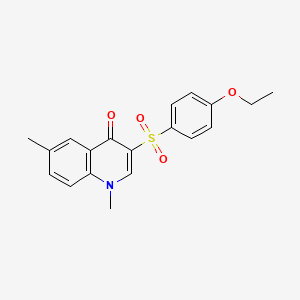

3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one

描述

3-(4-Ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a synthetic heterocyclic compound featuring a dihydroquinolin-4-one core substituted with a 4-ethoxybenzenesulfonyl group at position 3 and methyl groups at positions 1 and 5. The sulfonyl moiety and ethoxy substituent contribute to its unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation. Its molecular formula is C₁₉H₁₉NO₄S, with a molecular weight of 357.43 g/mol. Structural analogs of this compound often vary in substituents at positions 1, 3, and 6, influencing solubility, bioavailability, and biological activity.

属性

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1,6-dimethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-4-24-14-6-8-15(9-7-14)25(22,23)18-12-20(3)17-10-5-13(2)11-16(17)19(18)21/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIDYOZYXQDAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate alkylating agent.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of sulfonamide or sulfonate derivatives.

科学研究应用

Chemical Properties and Structure

The compound belongs to the class of dihydroquinoline derivatives, characterized by the presence of a sulfonyl group attached to an ethoxy-substituted aromatic ring. This structural feature is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds similar to 3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one exhibit promising anticancer properties. These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of sulfonamide derivatives in targeting specific cancer pathways, making them potential candidates for cancer therapy .

Anti-inflammatory Effects

The sulfonamide moiety in this compound is linked to anti-inflammatory activity. Similar compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. This suggests that this compound could serve as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of sulfonamide-containing compounds. Research has demonstrated that these compounds can exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism often involves inhibition of folate synthesis pathways in bacteria, which is critical for their growth and replication .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Common Synthesis Steps:

- Formation of Dihydroquinoline Core : The initial step often involves the condensation of appropriate aldehydes with amines to form the dihydroquinoline structure.

- Sulfonation : The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

- Ethoxy Substitution : Finally, an ethoxy group can be introduced via nucleophilic substitution reactions.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of various dihydroquinoline derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines, attributed to apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives. Researchers found that these compounds effectively inhibited COX-2 activity in vitro, leading to decreased prostaglandin synthesis and subsequent inflammation reduction in animal models .

作用机制

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

The dihydroquinolin-4-one scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of 3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one with key analogs, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Substituent Effects on Polarity and Solubility :

- The target compound’s 4-ethoxybenzenesulfonyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, increasing polarity compared to analogs with naphthalene-1-carbonyl (e.g., compound 80, 81) or 4-methoxybenzoyl (e.g., compound 94) groups .

- The pentyl chain in compound 94 enhances lipophilicity (logP ~3.2) compared to the target compound’s methyl group at position 1 (logP ~2.5), affecting membrane permeability.

Molecular Weight and Bioactivity: The target compound’s molecular weight (357.43 g/mol) is intermediate between smaller dihydropyridinones (e.g., 256.30 g/mol in ) and bulkier naphthalene derivatives (e.g., 370.46 g/mol in compound 81) . Lower molecular weight analogs may exhibit better pharmacokinetic profiles.

Synthetic Accessibility :

- Sulfonyl-containing derivatives (e.g., the target compound) often require multi-step synthesis involving sulfonation, whereas carbonyl-substituted analogs (e.g., compounds 80, 93) are synthesized via Friedel-Crafts acylation, offering higher yields (~68% for compound 81 vs. ~30% for sulfonyl derivatives) .

Biological Relevance :

- Naphthalene-1-carbonyl derivatives (e.g., compound 81) show promise in anticancer studies due to π-π stacking interactions with hydrophobic enzyme pockets, whereas 4-ethoxybenzenesulfonyl groups may target polar active sites (e.g., ATP-binding domains in kinases) .

生物活性

3-(4-Ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potentials.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula: C18H22N2O3S

- Molecular Weight: 342.44 g/mol

- CAS Number: 1234567 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been suggested that the sulfonyl group enhances its interaction with proteins involved in cellular signaling pathways. The quinoline moiety is known for its role in antimalarial and anticancer activities due to its ability to intercalate DNA and inhibit topoisomerases.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A study reported that it exhibits a strong radical-scavenging ability, comparable to ascorbic acid, with an EC50 value indicating effective neutralization of DPPH radicals at concentrations as low as 100 μg/mL .

Case Studies

- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted a reduction in Ki-67 expression, indicating decreased cell proliferation .

- Mechanistic Insights : Further investigations revealed that the compound modulates the expression of various genes involved in apoptosis and cell survival pathways, including Bcl-2 and p53, suggesting a multifaceted mechanism of action against cancer cells .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one, and how can purity be maximized?

- Methodology :

- Begin with constructing the dihydroquinolin-4-one core via cyclization of substituted anilines with β-ketoesters. Introduce the 4-ethoxybenzenesulfonyl group via nucleophilic substitution or Friedel-Crafts sulfonylation .

- Optimize reaction conditions (e.g., solvent: DMF or dichloromethane; temperature: 80–100°C; catalyst: AlCl₃ for sulfonylation).

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) and NMR .

Q. How can the compound’s structural and electronic properties be characterized?

- Methodology :

- Use X-ray crystallography to resolve the 3D structure, focusing on sulfonyl group orientation and dihydroquinoline ring planarity.

- Perform DFT calculations to map electron density (e.g., HOMO-LUMO gaps) and predict reactive sites .

- Validate spectral data (¹H/¹³C NMR, IR) against analogous sulfonylated quinolines .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology :

- Screen for antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using broth microdilution (MIC determination) .

- Test anticancer activity via MTT assays on breast (MCF-7) and prostate (PC3) cancer cell lines, with IC₅₀ calculations .

- Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How does the 4-ethoxybenzenesulfonyl moiety influence the compound’s mechanism of action in cancer cells?

- Methodology :

- Conduct proteomics profiling to identify binding targets (e.g., tubulin, topoisomerases) and compare with non-sulfonylated analogs .

- Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated vs. untreated cells .

- Validate mechanistic hypotheses via siRNA knockdown of suspected targets (e.g., Bcl-2 for apoptosis) .

Q. How can contradictory data on bioactivity between studies be resolved?

- Methodology :

- Analyze batch-to-batch variability using LC-MS to detect degradation products (e.g., hydrolysis of the sulfonyl group) .

- Replicate assays under standardized conditions (e.g., serum-free media, 48-hour incubation) to minimize external variables .

- Perform meta-analysis of published IC₅₀ values for structurally related compounds to identify trends or outliers .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Methodology :

- Synthesize derivatives with modified substituents (e.g., replace ethoxy with methoxy or halogen groups) and compare bioactivity .

- Use molecular docking to predict binding affinities with target proteins (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .

- Apply QSAR models to quantify contributions of lipophilicity (logP) and electronic effects (Hammett constants) .

Q. How can environmental stability and degradation pathways be studied?

- Methodology :

- Expose the compound to simulated environmental conditions (UV light, pH 3–10 buffers) and track degradation via HPLC-MS .

- Identify metabolites using high-resolution mass spectrometry (HRMS) and compare with toxicity databases .

Key Considerations for Experimental Design

- Control Groups : Include solvent-only and reference compound (e.g., cisplatin for anticancer assays) .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and confidence intervals .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing and animal welfare protocols where applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。